Evidence Item 1: Piperidine Basicity Reduction (ΔpKₐ ≈ 3.15) and Its Impact on hERG Liability
The 4,4-difluoro substitution in piperidine derivatives reduces the basicity of the ring nitrogen by approximately 3.15 pKₐ units compared to unsubstituted piperidine. In a systematic 2023 study by Melnykov et al., 4,4-difluoropiperidine exhibited a ΔpKₐ of 3.15 relative to piperidine (pKₐ ≈ 11.1 → 7.95) [1]. This reduction in basicity is directly correlated with decreased affinity for the hERG potassium channel, a primary anti-target responsible for drug-induced QT prolongation and cardiotoxicity [2]. The non-fluorinated benzyl 3-hydroxypiperidine-1-carboxylate (CAS 95798-22-4) lacks this basicity modulation and therefore carries a higher intrinsic risk of hERG binding in downstream compounds. This evidence is classified as class-level inference: the pKₐ shift was measured on the 4,4-difluoropiperidine core scaffold without the Cbz or 3-OH substituents; however, the electron-withdrawing effect of the gem-difluoro group is well-established to be independent of N-substitution, making the extrapolation to N-Cbz derivatives mechanistically sound.
| Evidence Dimension | Basicity (pKₐ) of the piperidine nitrogen |
|---|---|
| Target Compound Data | 4,4-Difluoropiperidine core: pKₐ ≈ 7.95 (calculated from ΔpKₐ = 3.15 vs. piperidine pKₐ ≈ 11.1); N-Cbz further reduces basicity through carbamate electron withdrawal |
| Comparator Or Baseline | Piperidine: pKₐ ≈ 11.1; Benzyl 3-hydroxypiperidine-1-carboxylate (non-fluorinated): piperidine nitrogen pKₐ expected near 7.5–8.0 due to Cbz alone, without additional fluorine-induced reduction |
| Quantified Difference | ΔpKₐ = 3.15 for 4,4-difluoropiperidine vs. piperidine core; the 4,4-difluoro motif provides incremental basicity reduction beyond Cbz alone |
| Conditions | Measured by NMR titration in aqueous solution at 25°C; data from Melnykov et al., Chem. Eur. J. 2023 |
Why This Matters
Lower piperidine basicity translates to reduced hERG channel blockade potential, a critical safety parameter in lead optimization; procurement of the 4,4-difluoro variant pre-positions medicinal chemistry programs for improved cardiac safety profiles without requiring post-hoc remediation.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. 2023;29(42):e202301383. doi:10.1002/chem.202301383. View Source
- [2] Garrido A, Lepailleur A, Mignani S, Dallemagne P, Rochais C. hERG toxicity assessment: Useful guidelines from structural and computational studies. European Journal of Medicinal Chemistry. 2020;195:112290. doi:10.1016/j.ejmech.2020.112290. View Source
